5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound characterized by its pyrazine ring and a carbonitrile functional group. Its molecular formula is with a molecular weight of 172.19 g/mol. The compound features a methyl group attached to a prop-2-yn-1-yl amino group, which contributes to its unique chemical properties and biological activities. It is identified by the CAS number 1556142-23-4 and is used in various chemical and biological applications due to its reactivity and interaction with biological systems .
These reactions highlight the compound's versatility in synthetic chemistry.
The biological activity of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile has been studied in various contexts:
These properties suggest potential applications in therapeutic areas, particularly in cancer treatment and oxidative stress-related diseases.
The synthesis of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile typically involves the following steps:
This method provides a straightforward approach for synthesizing this complex molecule.
5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile has several applications:
These applications underscore its significance in both research and practical uses.
Studies on the interactions of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile with various biomolecules reveal its potential as a therapeutic agent. Its ability to generate reactive oxygen species suggests roles in photodynamic therapy, where it may selectively target cancer cells while sparing healthy tissue. Furthermore, its interactions with transition metals indicate possible applications in enzyme inhibition or activation .
Several compounds share structural similarities with 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid | Contains a carboxylic acid group instead of carbonitrile | Potentially different biological activities due to acidity |
| Pyrazino[1,2-a]indole derivatives | Indole fused with pyrazine | Known for neuropsychiatric and anti-cancer properties |
| 5-Methylpyrazine derivatives | Variations include different substituents on pyrazine | Diverse biological activities depending on substituents |
These compounds illustrate the diversity within the pyrazine family while highlighting the unique structure and potential applications of 5-[Methyl(prop-2-yn-1-yla)mino]pyrazine–2-carbonitrile. Its distinct functional groups contribute to its specific reactivity and biological activity compared to similar compounds .
5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is expected to exist as a solid at room temperature, based on its molecular structure and comparison with similar pyrazine carbonitrile compounds [1] [2]. The compound's physical appearance has not been explicitly documented in the available literature, though similar pyrazine derivatives typically appear as crystalline solids ranging from colorless to pale yellow [2] [3].
The compound exhibits a relatively high molecular weight of 172.19 g/mol [1] [4], which contributes to its solid-state characteristics under ambient conditions. The presence of the extended prop-2-yn-1-yl side chain and the aromatic pyrazine core structure likely contribute to intermolecular interactions that stabilize the solid form.
The molecular formula C₉H₈N₄ and molecular weight of 172.19 g/mol have been consistently reported across multiple chemical databases [1] [4] [5]. The compound belongs to the pyrazine carbonitrile family, with the addition of a methyl(prop-2-yn-1-yl)amino substituent at the 5-position of the pyrazine ring.
The molecular structure contains four nitrogen atoms distributed across the pyrazine ring (two nitrogens), the carbonitrile group (one nitrogen), and the amino substituent (one nitrogen). This nitrogen content of approximately 32.5% by mass significantly influences the compound's electronic properties and potential reactivity patterns.
The electron distribution in 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is characterized by several key features based on studies of related pyrazine derivatives [6] [7] [8]. The pyrazine ring acts as an electron-deficient heterocycle due to the presence of two nitrogen atoms, creating regions of positive electrostatic potential [7].
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) characteristics are expected to be distributed across the conjugated system, with significant contributions from the pyrazine ring and the carbonitrile group [6] [8]. The alkynyl substituent introduces additional π-electron density that may participate in extended conjugation with the aromatic system.
The electron-withdrawing nature of the carbonitrile group (-CN) shifts electron density away from the pyrazine ring, while the amino substituent acts as an electron-donating group [9] [10]. This push-pull electronic effect creates a polarized system that influences the compound's reactivity and stability characteristics.
The introduction of the bulky methyl(prop-2-yn-1-yl)amino substituent is expected to significantly increase both melting and boiling points compared to the parent compound due to:
While specific heat capacity data for 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile are not available, studies on related pyrazine compounds provide insight into expected thermal behavior. For 2-pyrazinecarboxylic acid, heat capacity measurements showed stable thermal behavior from 78 to 400 K with polynomial temperature dependence [12].
The heat capacity of the target compound is expected to be higher than simpler pyrazine derivatives due to:
Thermal decomposition studies of related pyrazine carbonitrile compounds indicate stability up to approximately 200°C, with decomposition typically initiated by loss of the carbonitrile group or side chain substituents [13] [14].
The aqueous solubility of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is expected to be limited, similar to other pyrazine carbonitrile compounds. The parent compound pyrazine-2-carbonitrile exhibits "slightly soluble" behavior in water [2] [3], and the introduction of the lipophilic prop-2-yn-1-yl substituent is likely to further reduce water solubility.
The compound's solubility characteristics are influenced by:
Based on structural similarities to other pyrazine carbonitrile compounds, 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is expected to show good compatibility with organic solvents [3] [15]. The compound should be soluble in:
The presence of the amino group may enhance solubility in polar solvents through hydrogen bonding interactions, while the alkynyl substituent contributes to compatibility with less polar organic media [16] [15].
The thermal stability of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is expected to be moderate to good under normal conditions, based on studies of related pyrazine derivatives [13] [14]. Thermal decomposition studies of similar compounds indicate:
The compound's thermal stability is enhanced by the aromatic pyrazine core but may be limited by the lability of the carbonitrile group and the potential for alkynyl group reactivity at elevated temperatures [13] [17].
Photochemical stability studies of related pyrazine derivatives indicate that 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is likely susceptible to photodegradation [18] [19]. Research on similar compounds shows:
The compound should be stored and handled under reduced light conditions to minimize photodegradation, particularly exposure to UV radiation [18] [20].
The hydrolytic stability of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is primarily determined by the behavior of the carbonitrile group under aqueous conditions [16] [21]. Studies indicate:
The compound demonstrates good hydrolytic stability under normal laboratory conditions but may undergo degradation under extreme pH conditions or in the presence of hydrolytic enzymes [21] [22].
The electrochemical properties of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile are expected to be dominated by the pyrazine ring system, based on extensive studies of related compounds [9] [10]. Key electrochemical characteristics include:
Reduction Behavior: The compound is expected to undergo reduction at the pyrazine ring, similar to other pyrazine derivatives. Studies show that pyrazine compounds typically exhibit:
Oxidation Characteristics: The amino substituent may undergo oxidation at positive potentials, while the alkynyl group could participate in oxidative coupling reactions under appropriate conditions [9] [10].
Electrochemical Stability: The compound's electrochemical stability is influenced by:
Practical Implications: The electrochemical properties suggest potential applications in: